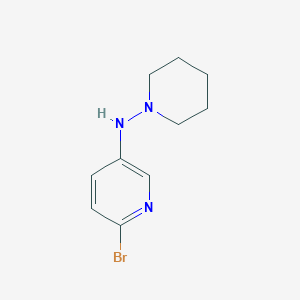

6-bromo-N-(piperidin-1-yl)pyridin-3-amine

Description

Structure

2D Structure

Properties

IUPAC Name |

6-bromo-N-piperidin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-10-5-4-9(8-12-10)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKKZORHCBLIBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of a boronic acid derivative with a halogenated pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine typically involves the bromination of pyridine derivatives, followed by the introduction of piperidine through nucleophilic substitution reactions. The compound can also be synthesized using palladium-catalyzed coupling reactions, which have been reported to yield high purity products with good yields .

Anticancer Properties

Research has indicated that compounds containing the piperidine moiety exhibit significant anticancer activities. For instance, derivatives of piperidine have been explored for their ability to inhibit various cancer cell lines, demonstrating potential as chemotherapeutic agents . The structural similarity of this compound to known anticancer drugs suggests it may possess similar properties.

Antimicrobial Activity

Piperidine derivatives are known for their antimicrobial properties. Studies have shown that modifications to the piperidine structure can enhance activity against a range of pathogens, including bacteria and fungi . The presence of the bromine atom in this compound may contribute to its efficacy in this regard.

Neuropharmacological Effects

The piperidine ring is a common feature in many neuroactive compounds. Research indicates that derivatives can have effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders such as Alzheimer's disease and depression . The specific interactions of this compound with neurotransmitter receptors warrant further investigation.

Table 1: Summary of Biological Activities

Future Directions and Research Opportunities

The potential applications of this compound are vast, but further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and toxicity profiles.

- Mechanistic Studies : To understand how this compound interacts at the molecular level with biological targets.

- Formulation Development : To explore different delivery methods for enhanced bioavailability.

Mechanism of Action

The mechanism of action of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The piperidine group can enhance the compound’s binding affinity to certain receptors, while the bromine atom can participate in halogen bonding, influencing the compound’s overall activity .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The position of the piperidine group (e.g., C2 vs. C3 on pyridine) significantly impacts solubility and binding affinity. For example, (6-bromo-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride exhibits higher molecular weight and salt formation compared to the target compound, likely altering bioavailability.

Reaction Efficiency

- Low-Yield Challenges : The synthesis of 5a and 5b (pyridin-3-amine derivatives) achieved only 10–12% yield due to poor solubility of intermediates in MeCN .

- Improved Methods : Using 2-mercaptobenzimidazole and CAABC, yields increased to 60–75% under optimized conditions .

- Suzuki Coupling : For 6-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)isothiazolo[4,3-b]pyridin-3-amine , Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid yielded 22%, reflecting steric hindrance from bulky substituents.

Solvent Effects

- Polar Solvents : MeOH and DMF increased byproducts in piperazine-extended pyridines, whereas EtOH provided cleaner reactions .

- Non-Polar Solvents: Cyclohexane/ethyl acetate mixtures (3:1) improved purity in isothiazolo[4,3-b]pyridine derivatives .

Physicochemical Properties

Notable Trends:

- Salt Formation : Hydrochloride salts (e.g., ) improve solubility but may require stringent storage conditions.

Biological Activity

6-Bromo-N-(piperidin-1-yl)pyridin-3-amine is a chemical compound characterized by the presence of a bromine atom on a pyridine ring and a piperidine moiety. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's interactions with various biological targets have implications for drug development and therapeutic applications.

The molecular formula of this compound is C10H13BrN3, with a molecular weight of approximately 256.14 g/mol. The compound is classified as a solid at room temperature, and its synthesis typically involves methods such as the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts.

The mechanism of action for this compound primarily involves its binding to specific receptors and enzymes. The piperidine group enhances the compound's binding affinity, while the bromine atom can participate in halogen bonding, influencing its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity:

Studies have shown that derivatives of aminopyridine compounds, including those with bromine substitutions, possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains .

2. Anticancer Potential:

Preliminary studies suggest that certain pyridine derivatives can inhibit cancer cell proliferation. The structural features of this compound may contribute to its potential as an anticancer agent by targeting specific pathways involved in tumor growth and survival .

3. Enzyme Inhibition:

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it may interact with cyclin-G associated kinase (GAK), which is implicated in cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Q & A

Q. What are the recommended synthetic routes for 6-bromo-N-(piperidin-1-yl)pyridin-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. For example, replacing the bromine atom on a pyridine core (e.g., 6-bromopyridin-3-amine) with piperidine under catalytic conditions. Key steps:

Q. How can researchers characterize the purity and structural integrity of 6-bromo-N-(piperidin-3-amine derivatives?

Methodological Answer:

- NMR Spectroscopy: Compare - and -NMR spectra with reference compounds to confirm substitution patterns (e.g., disappearance of pyridine C-Br peaks at ~160 ppm in -NMR) .

- HPLC-MS: Use C18 columns with acetonitrile/water gradients to assess purity (>98%) and detect trace impurities (e.g., unreacted piperidine) .

- Elemental Analysis: Validate molecular formula (C₁₀H₁₃BrN₂) with ≤0.3% deviation .

Q. What are common impurities in this compound, and how can they be mitigated during synthesis?

Methodological Answer:

- Byproducts: Residual brominated precursors or di-substituted amines. Mitigation:

- Metal Contamination: Leached Pd from catalysts. Remove via activated charcoal filtration or chelating resins .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

- Crystal Growth: Use slow evaporation in dichloromethane/hexane to obtain single crystals .

- Data Collection: Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .

- Refinement: Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Discrepancies between NMR (solution) and crystallographic (solid-state) data can highlight conformational flexibility .

Q. How do electronic effects of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electrophilicity: The bromine atom activates the pyridine ring toward SNAr by withdrawing electron density.

- Substitution Patterns: Compare reactivity with chloro/iodo analogs (e.g., 6-chloro derivatives in ) using Hammett constants (σₚ = +0.23 for Br) to predict reaction rates .

- Catalytic Screening: Test Pd/Ni systems in Suzuki-Miyaura couplings to replace Br with aryl/heteroaryl groups .

Q. How should researchers address contradictions between spectroscopic and computational data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.